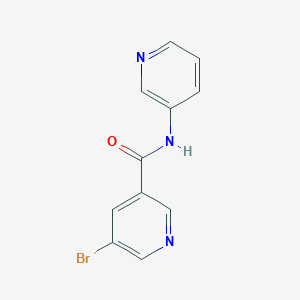![molecular formula C19H15N3O4S2 B2965511 N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide CAS No. 898441-28-6](/img/structure/B2965511.png)
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the sulfonamide family and has been synthesized using different methods.
科学的研究の応用
Antimicrobial Applications
Sulfonamides, such as those reviewed by Carta, Scozzafava, and Supuran (2012), play a significant role in addressing bacterial infections through their ability to inhibit carbonic anhydrase, which is essential for microbial growth and proliferation. The comprehensive review on sulfonamides between 2008 and 2012 highlights their continued importance in developing new antimicrobial agents (Carta, Scozzafava, & Supuran, 2012).
Anticancer Applications
The search for anticancer drugs has also seen sulfonamides being evaluated for their potential to inhibit tumor growth and metastasis. Research by Sugita et al. (2017) on various compounds synthesized in their laboratory found that certain sulfonamide derivatives showed high tumor specificity with minimal toxicity to normal cells, indicating their potential as anticancer agents (Sugita et al., 2017).
Anti-inflammatory and Analgesic Applications
Glibenclamide, a sulfonylurea drug, has been studied for its protective role in inflammation-associated injuries. Zhang et al. (2017) reviewed its anti-inflammatory effects across various diseases and found that glibenclamide could reduce the production of proinflammatory mediators and suppress inflammatory cell accumulation (Zhang et al., 2017).
Neuroprotective Applications
In the context of cerebral ischemia and stroke, the sulfonylurea receptor 1 (Sur1)–transient receptor potential 4 (Trpm4) channel, which is important in focal cerebral ischemia, has been targeted by glibenclamide for its neuroprotective effects. Simard et al. (2014) provided a comprehensive review on the basic science, preclinical experiments, and retrospective clinical studies on glibenclamide in focal cerebral ischemia and stroke, suggesting its potential to reduce brain swelling and improve neurological outcomes (Simard et al., 2014).
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S2/c1-26-16-5-7-17(8-6-16)28(24,25)22-15-4-2-3-13(11-15)18(23)21-19-14(12-20)9-10-27-19/h2-11,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMFUIKUBRFYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

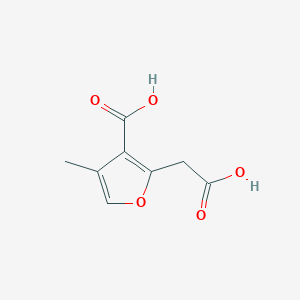
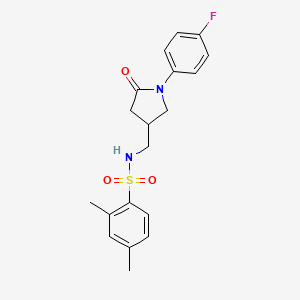
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)
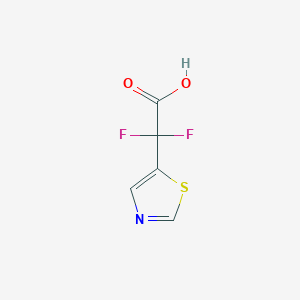
![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)
![1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2965437.png)
![N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965439.png)
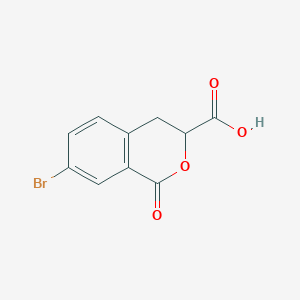
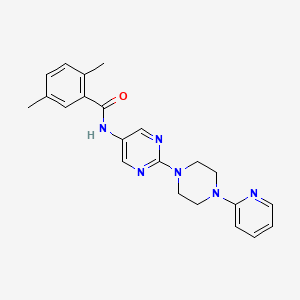
![1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965443.png)

![benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2965448.png)
![7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B2965449.png)
